An In-depth Technical Guide to Substituted Chloro-Pyrazole Carboxylic Acids for Advanced Research
An In-depth Technical Guide to Substituted Chloro-Pyrazole Carboxylic Acids for Advanced Research
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Pyrazole Isomers
The field of medicinal chemistry is rich with structural isomers, each possessing unique properties and potential therapeutic applications. The initial query for "1-butyl-4-chloro-1H-pyrazole-5-carboxylate" highlights a common challenge in chemical research: the existence of multiple positional isomers and the critical importance of precise nomenclature. Our comprehensive search did not yield a commercially available compound with this exact structure and a corresponding CAS number. However, the search revealed a closely related and well-documented isomer: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7) [1].
This guide, therefore, will focus on this specific, verifiable molecule as a representative example of this class of compounds. The principles of synthesis, analysis, and potential applications discussed herein are broadly applicable to other isomers, providing a robust framework for researchers working with substituted pyrazole carboxylic acids.
Chemical Identity and Structural Elucidation
1.1. Core Structure and Nomenclature
The fundamental scaffold is a pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] In our model compound, this ring is substituted with a butyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid group at the C3 position.
-
Systematic Name: 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid
-
CAS Number: 1006451-25-7
-
Molecular Formula: C₈H₁₁ClN₂O₂
1.2. Structural Diagram
Caption: Chemical structure of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.
Synthesis and Mechanistic Insights
2.1. Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid.
2.2. Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 1-butyl-1H-pyrazole-3-carboxylate (Hypothetical Intermediate)
This step involves the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring.
-
Reaction Setup: To a solution of ethyl 2,4-dioxohexanoate (1.0 eq) in ethanol, add butylhydrazine (1.1 eq).
-
Reaction Conditions: The mixture is refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pyrazole ester.
Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of butylhydrazine attacks one of the carbonyl groups of the diketoester, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Step 2: Chlorination of the Pyrazole Ring
The C4 position of the pyrazole ring is susceptible to electrophilic aromatic substitution.
-
Reaction Setup: Dissolve the ethyl 1-butyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Cool the solution to 0 °C and slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise.
-
Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Causality: Sulfuryl chloride acts as an electrophilic chlorinating agent. The electron-rich pyrazole ring attacks the electrophilic chlorine, leading to the substitution of a hydrogen atom at the C4 position with a chlorine atom.
Step 3: Hydrolysis of the Ester
The final step is the conversion of the ethyl ester to the carboxylic acid.
-
Reaction Setup: The chlorinated pyrazole ester is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: An excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is added.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate saponification.
-
Work-up and Purification: After the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Physicochemical and Analytical Data
A comprehensive understanding of the physicochemical properties is crucial for formulation, quality control, and interpretation of biological data.
Table 1: Physicochemical Properties of 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid
| Property | Value | Source |
| CAS Number | 1006451-25-7 | |
| Molecular Weight | 202.64 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Predicted: 339.5±42.0 °C | [3] (for a similar compound) |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |
| pKa | Predicted acidic pKa: ~3.5 | [4] (for a similar compound) |
| LogP | Predicted: 2.3 | [5] (for a similar compound) |
3.1. Analytical Characterization
For unambiguous identification and purity assessment, a combination of analytical techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include those for the butyl chain protons, and a singlet for the C5 proton of the pyrazole ring. The chemical shift of the C5 proton would be influenced by the adjacent chloro and N-butyl groups.
-
¹³C NMR: Resonances for the eight carbon atoms are expected, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the butyl group.
-
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity determination.[6][7] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a characteristic feature in the mass spectrum.
Applications in Drug Discovery and Beyond
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[5] Substituted pyrazole carboxylic acids are valuable building blocks for the synthesis of a wide range of biologically active molecules.[10][11][12]
4.1. Potential Therapeutic Areas
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2]
-
Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy.[12][13]
-
Antimicrobial Agents: Various substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[14][15]
-
Antiviral and Antidiabetic Properties: Research has also explored the potential of pyrazole derivatives as antiviral and antidiabetic agents.[12]
4.2. Agrochemicals
Beyond pharmaceuticals, pyrazole derivatives are utilized in the agrochemical industry as herbicides and insecticides.[10]
Safety and Handling
As with any chemical compound, proper safety precautions are paramount.
-
Hazard Identification: Based on similar compounds, 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid is likely to be an irritant to the skin, eyes, and respiratory system.[2][14] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16]
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
While the initially requested "1-butyl-4-chloro-1H-pyrazole-5-carboxylate" remains an elusive target, this guide provides a comprehensive overview of a closely related and verifiable analogue, 1-butyl-4-chloro-1H-pyrazole-3-carboxylic acid (CAS No. 1006451-25-7) . The proposed synthetic route, coupled with the detailed physicochemical and analytical information, offers a solid foundation for researchers. The diverse biological activities associated with the pyrazole scaffold underscore the potential of this and similar compounds as valuable starting points for drug discovery and development programs.
References
-
Recent applications of pyrazole and its substituted analogs. (2016, August 6). ResearchGate. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET. [Link]
-
A Review on Pyrazole chemical entity and Biological Activity. (2019, July 22). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC. [Link]
-
PubChemLite. 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid. [Link]
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Google Patents.
- Google Patents.
-
SIELC Technologies. (2018, February 16). 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo-. [Link]
-
Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
EPA. (2025, October 15). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
Recently Reported Biological Activities of Pyrazole Compounds. Request PDF. [Link]
-
ChemBK. (2024, April 9). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. PubChemLite - 1-butyl-5-chloro-3-methyl-1h-pyrazole-4-carboxylic acid (C9H13ClN2O2) [pubchemlite.lcsb.uni.lu]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 1-(4-amino-2-sulfophenyl)-4,5-dihydro-5-oxo- | SIELC Technologies [sielc.com]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. 1006470-45-6|1-Butyl-4-chloro-1h-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 11. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
